![molecular formula C23H21N3O2 B2840014 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034243-24-6](/img/structure/B2840014.png)

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

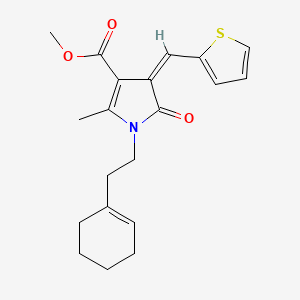

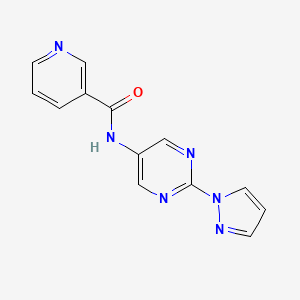

“(1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group attached to a piperidine ring, which is further connected to a quinoline group via an ether linkage . The exact molecular formula is not specified in the sources, but the compound is likely to have a high molecular weight due to the presence of multiple ring structures .Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound has been involved in the synthesis of various heterocyclic compounds. Kurilo et al. (1977) described the oxidation of 1-methyl-2-arylamino-3-acetamidoindoles to obtain oxindole anils, which then cyclize to indolo[2,3-b]quinoxalines, demonstrating its utility in creating complex molecular structures (Kurilo et al., 1977).

Enantioselective Synthesis in Natural Products

- Escolano et al. (2006) explored the use of phenylglycinol-derived oxazolopiperidone lactams, highlighting the versatility of these structures in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. This includes the synthesis of complex indole alkaloids, suggesting potential applications in pharmaceutical research (Escolano et al., 2006).

PET Ligand Synthesis for Neuroimaging

- Żak et al. (2021) synthesized a compound similar to the one , using it as a PET ligand for imaging the histamine H4 receptor in the brain. This application demonstrates the potential of such compounds in the field of neuroimaging and diagnostic medicine (Żak et al., 2021).

Investigation in Crystallography

- Revathi et al. (2015) studied the crystal structure of a related compound, indicating its relevance in crystallography and the understanding of molecular interactions and stability (Revathi et al., 2015).

Spectroscopic Properties and Quantum Chemistry

- Al-Ansari (2016) investigated the electronic absorption and fluorescence properties of similar compounds, indicating its potential application in quantum chemistry and materials science (Al-Ansari, 2016).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

For example, some indole derivatives have been shown to inhibit enzymes involved in inflammation, disrupt the replication of viruses, or interfere with the metabolic pathways of cancer cells .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1H-indol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c27-23(20-15-17-5-1-2-8-19(17)25-20)26-13-10-18(11-14-26)28-21-9-3-6-16-7-4-12-24-22(16)21/h1-9,12,15,18,25H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHUTGCCLWXBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2839935.png)

![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)

![10-(4-ethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2839938.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)

![2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2839945.png)

![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)